molecular formula C14H10N3Na4O12PS2 B610175 Ppads tetrasodium salt CAS No. 192575-19-2

Ppads tetrasodium salt

Cat. No. B610175
M. Wt: 599.2958
InChI Key: KURWUCJJNVPCHT-PGXCWKBOSA-J
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Description

PPADS Tetrasodium Salt is a non-selective purinergic antagonist of P2 ATP receptors . It blocks recombinant P2X 1, P2X 2, P2X 3, P2X 5, native P2Y 2 -like, and recombinant P2Y 4 receptors . It also delays the onset of calcium responses to mild hypoosmotic stress in cortical slices .


Molecular Structure Analysis

The molecular weight of PPADS Tetrasodium Salt is 599.3 . Its chemical formula is C14H10N3Na4O12PS2 . The compound is soluble to 100 mM in water .


Chemical Reactions Analysis

PPADS Tetrasodium Salt is known to block recombinant P2X 1, P2X 2, P2X 3, P2X 5, native P2Y 2 -like, and recombinant P2Y 4 receptors . It also delays the onset of calcium responses to mild hypoosmotic stress in cortical slices .


Physical And Chemical Properties Analysis

PPADS Tetrasodium Salt is a solid substance with a red to orange color . It has a molecular weight of 599.3 and a chemical formula of C14H10N3Na4O12PS2 . It is soluble to 100 mM in water .

Scientific Research Applications

PPADS tetrasodium salt is a non-selective P2 purinergic antagonist . It blocks recombinant P2X1, P2X2, P2X3, P2X5 (IC50 = 1 - 2.6 μM), native P2Y2-like (IC50 0.9 mM), and recombinant P2Y4 (IC50 15 mM) receptors . This means it can inhibit the action of these receptors, which are involved in various physiological processes.

One application of PPADS tetrasodium salt is in the study of calcium responses to mild hypoosmotic stress in cortical slices . In this context, it is used to delay the onset of these responses, providing researchers with a tool to better understand the mechanisms underlying this process.

  • Study of Graft-versus-Host Disease (GvHD)

    • Application : PPADS tetrasodium salt has been used in the study of Graft-versus-Host Disease (GvHD), a common complication following allogeneic tissue transplantation .
    • Method : In a humanized mouse model, PPADS tetrasodium salt was found to block P2X7 receptors, which play a crucial role in the development of GvHD .
    • Results : The application of PPADS tetrasodium salt resulted in a reduction in the clinical and histological development of GvHD .
  • Study of Calcium Responses to Mild Hypoosmotic Stress

    • Application : PPADS tetrasodium salt is used to study calcium responses to mild hypoosmotic stress in cortical slices .
    • Method : By blocking P2X receptors, PPADS tetrasodium salt can delay the onset of these calcium responses .
    • Results : This allows researchers to better understand the mechanisms underlying these responses .
  • Study of P2X Receptors
    • Application : PPADS tetrasodium salt is a non-selective P2 purinergic antagonist . It blocks recombinant P2X1, P2X2, P2X3, P2X5 (IC50 = 1 - 2.6 μM), native P2Y2-like (IC50 0.9 mM), and recombinant P2Y4 (IC50 15 mM) receptors .
    • Method : By blocking these receptors, PPADS tetrasodium salt can be used to study the role of these receptors in various physiological processes .
    • Results : The specific outcomes of these studies would depend on the particular physiological process being studied .

Safety And Hazards

It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURWUCJJNVPCHT-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N3Na4O12PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017674
Record name Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ppads tetrasodium salt

CAS RN

192575-19-2
Record name Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) tetrasodium salt hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
10
Citations
KY Yang, MD Kim, JS Ju, MJ Kim… - International Journal of …, 2014 - koreascience.kr
… The intracisternal administration of iso-PPADS tetrasodium salt, a non-selective P2X receptor antagonist, A317491 sodium salt hydrate, a P2X2/3 receptor antagonist, 5-BDBD, a P2X4 …
Number of citations: 1 koreascience.kr
양귀예, 김명동, 주진숙, 김민지… - International Journal of …, 2014 - kmbase.medric.or.kr
… The intracisternal administration of iso-PPADS tetrasodium salt, a non-selective P2X receptor antagonist, A317491 sodium salt hydrate, a P2X2/3 receptor antagonist, 5-BDBD, a P2X4 …
Number of citations: 3 kmbase.medric.or.kr
S Zhang, D Ye, L Ma, Y Ren… - Journal of Dental …, 2019 - journals.sagepub.com
… We found that application of P2X receptor antagonist (iso-PPADS tetrasodium salt, 100 μM; Tocris) abolished ATP-induced inward currents in most hDPSCs recorded (Fig. 3C1). …
Number of citations: 8 journals.sagepub.com
S Hamaguchi, M Kariya, AF Ozaki… - Biological and …, 2021 - jstage.jst.go.jp
The functional role of ATP released from sympathetic nerve terminals was examined in isolated guinea pig ventricular papillary muscles. The contractile force of papillary muscles was …
Number of citations: 3 www.jstage.jst.go.jp
L Dissing-Olesen, JM LeDue, RL Rungta… - Journal of …, 2014 - Soc Neuroscience
Microglia are morphologically dynamic cells that rapidly extend their processes in response to various stimuli including extracellular ATP. In this study, we tested the hypothesis that …
Number of citations: 264 www.jneurosci.org
AT Najbar, CG Li, MJ Rand - British journal of pharmacology, 1996 - Wiley Online Library
… Louis, MO, USA); L-f3,y-MeATP tetrasodium salt, 2-MeSATP tetrasodium salt, PPADS tetrasodium salt and 8SPT were obtained from Research Biochemicals Inc. (Natick, MA, USA); …
Number of citations: 8 bpspubs.onlinelibrary.wiley.com
ÉC Alvarenga, R Rodrigues, A Caricati-Neto… - Bone, 2010 - Elsevier
… The antagonists MRS2179 tetrasodium salt, TNP-ATP triethylammonium salt, PPADS tetrasodium salt, iso-PPADS tetrasodium salt and Clopidogrel hydrochloride were obtained from …
Number of citations: 96 www.sciencedirect.com
HS Seo, DH Roh, SY Yoon, SY Kang, JY Moon… - The Journal of …, 2010 - Elsevier
We have previously established a thrombus-induced ischemic pain (TIIP) model in the rat, which mimics the pathophysiology of ischemic pain in patients with peripheral arterial disease…
Number of citations: 25 www.sciencedirect.com
A Gonzalez-Lopez, I López-Alonso… - Critical care …, 2019 - ncbi.nlm.nih.gov
… MV were assigned to one out of five treatment groups: intratracheal lidocaine or IV lidocaine hydrochloride (7 mg/kg in 25 µL of saline), intratracheal iso-PPADS-tetrasodium salt (20 mg/…
Number of citations: 16 www.ncbi.nlm.nih.gov
GE Knight, G Burnstock - Neuropharmacology, 2004 - Elsevier
The urinary bladder undergoes plastic changes during physiological alterations such as pregnancy. This study has shown that bladders from pregnant rats weighed three times more …
Number of citations: 22 www.sciencedirect.com

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